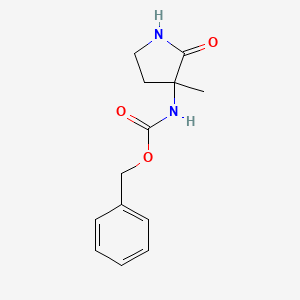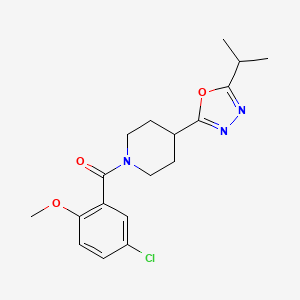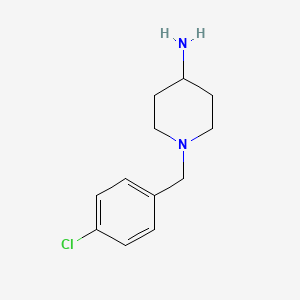
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been explored for their potential therapeutic effects, including anticancer properties. Although the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and evaluated for their biological activity, particularly as anticancer agents .
Synthesis Analysis
The synthesis of related diaryl urea compounds involves computer-aided design to optimize their structure for biological activity. For instance, the paper titled "Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents" describes the synthesis of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. These compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines . Although the synthesis of the specific compound is not detailed, the methodologies used for similar compounds could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of diaryl ureas plays a crucial role in their biological activity. The presence of the aryl group and the urea moiety are essential for the interaction with biological targets. In the case of the compound "1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea" mentioned in the second paper, the substitution of different functional groups on the phenyl rings and the pyridine ring can significantly affect the potency of the compound as an anticancer agent .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of diaryl ureas typically include the formation of the urea linkage between an aryl amine and an isocyanate or carbamate. The specific reactions for the synthesis of the compound are not provided, but the general approach to synthesizing diaryl ureas would involve similar chemical reactions. The reactivity of the functional groups present in the compound would dictate the conditions and reagents required for the synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the substituents on the aromatic rings and the nature of the urea linkage. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. The paper on the metabolic formation and synthesis of a related compound, "1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol," indicates that the metabolite has a hypocholesteremic effect, suggesting that the physical and chemical properties of these compounds allow them to exert biological effects in vivo . However, the specific properties of "1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea" would need to be determined experimentally.
Applications De Recherche Scientifique
Electro-Fenton Degradation of Antimicrobials
The study by Sirés et al. (2007) explores the degradation of antimicrobials triclosan and triclocarban through electro-Fenton systems. This research demonstrates the effectiveness of hydroxyl radicals produced on anode surfaces and in medium by Fenton's reaction for the degradation of antimicrobials, highlighting a potential application in environmental remediation of water contaminated with such compounds (Sirés et al., 2007).
Complexation-Induced Unfolding of Heterocyclic Ureas
Corbin et al. (2001) discuss the synthesis and conformational studies of heterocyclic ureas and their unfolding to form hydrogen-bonded complexes. This work could inform the design of self-assembling materials and molecular sensors, leveraging the conformational dynamics of such compounds (Corbin et al., 2001).
Allosteric Antagonist Effects on Neuronal Excitability
Wang et al. (2011) investigated the effects of PSNCBAM-1, an allosteric antagonist of the cannabinoid CB1 receptor, on neuronal excitability in the mammalian central nervous system. This study suggests potential therapeutic applications for compounds targeting CB1 receptors in treating CNS diseases (Wang et al., 2011).
Anticancer Agents
Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This research identifies a new series of compounds with potential as anticancer agents (Feng et al., 2020).
Nonlinear Optical Properties
Shkir et al. (2018) conducted a first principles study on the electronic, optical, and nonlinear optical properties of a chalcone derivative, revealing its potential application in optoelectronic device fabrication due to its superior properties (Shkir et al., 2018).
Corrosion Inhibition
Bahrami and Hosseini (2012) investigated the inhibition effect of organic compounds on mild steel corrosion in hydrochloric acid solution, demonstrating the potential of urea derivatives in corrosion protection (Bahrami & Hosseini, 2012).
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-27-18-8-2-14(3-9-18)10-11-22-20(26)23-16-12-19(25)24(13-16)17-6-4-15(21)5-7-17/h2-9,16H,10-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWIWUFREXSWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)



![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2502543.png)

![4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2502545.png)
![Cyclopentyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2502548.png)
![1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2502551.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine](/img/structure/B2502552.png)